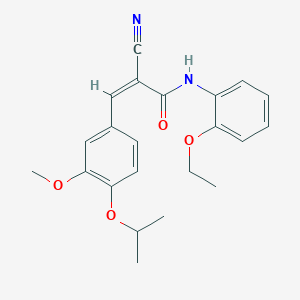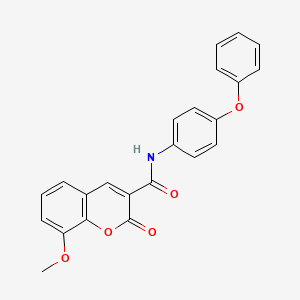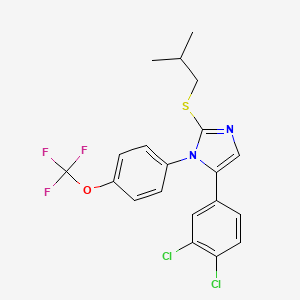
(2R)-3-Cyclohexyl-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-Cyclohexyl-2-methylpropan-1-amine, also known as cyclohexylmethylamphetamine (CHMA), is a chemical compound that belongs to the amphetamine class. It is a psychoactive drug that is structurally similar to amphetamines, which are commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. CHMA is a relatively new compound, and there is limited research available on its properties, synthesis, and potential applications.
作用機序
CHMA works by increasing the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. CHMA acts as a substrate for the dopamine transporter, which transports dopamine from the synapse back into the presynaptic neuron. By inhibiting the reuptake of dopamine, CHMA increases the concentration of dopamine in the synapse, which results in increased dopamine signaling and activation of dopamine receptors.
Biochemical and Physiological Effects
CHMA has been shown to have similar effects to other amphetamines, including increased alertness, euphoria, and decreased appetite. It has also been shown to increase heart rate, blood pressure, and body temperature. These effects are believed to be due to the release of dopamine and other neurotransmitters in the brain.
実験室実験の利点と制限
The advantages of using CHMA in laboratory experiments include its ability to selectively increase dopamine release, which could be useful in studying the role of dopamine in various neurological disorders. However, the limited research available on CHMA means that its safety profile and potential side effects are not well understood. Additionally, the potential for abuse and addiction must be considered when using CHMA in laboratory experiments.
将来の方向性
There are several potential future directions for research on CHMA. One area of interest is the development of new drugs based on the structure of CHMA that could have improved safety profiles and therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of CHMA, as well as its potential applications in the field of neuroscience. Finally, studies on the potential risks and benefits of CHMA use must be conducted to determine its safety and potential for abuse.
合成法
The synthesis of CHMA involves the reduction of the ketone group of 3-cyclohexyl-2-methyl-1-phenylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place in anhydrous solvents such as diethyl ether or tetrahydrofuran under reflux conditions. The product is purified through recrystallization or chromatography to obtain pure CHMA.
科学的研究の応用
CHMA is a relatively new compound, and there is limited research available on its potential applications. However, it has been suggested that CHMA may have potential as a research tool in the field of neuroscience, particularly in the study of the dopaminergic system. CHMA has been shown to increase dopamine release in the brain, which could be useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
(2R)-3-cyclohexyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVMMURYISEFJ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2997332.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2997334.png)
![N'-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2997337.png)
![N-tert-butyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2997340.png)

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-isopropylpropanamide](/img/structure/B2997343.png)

![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2997347.png)

![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)